N-[2-(4-methoxyphenoxy)ethyl]butan-1-amine;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-methoxyphenoxy)ethyl]butan-1-amine;oxalic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a butanamine backbone with a 4-methoxyphenoxyethyl group attached, and it is often studied in its oxalic acid salt form. The presence of the methoxyphenoxy group imparts specific chemical properties that make it useful in different research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenoxy)ethyl]butan-1-amine typically involves the reaction of 4-methoxyphenol with an appropriate alkylating agent to introduce the 4-methoxyphenoxy group. This intermediate is then reacted with butan-1-amine under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium or potassium hydroxide to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of N-[2-(4-methoxyphenoxy)ethyl]butan-1-amine may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. The final product is typically purified through crystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenoxy)ethyl]butan-1-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines .
Scientific Research Applications
N-[2-(4-methoxyphenoxy)ethyl]butan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of psychiatric disorders due to its structural similarity to certain neurotransmitters.
Mechanism of Action
The mechanism by which N-[2-(4-methoxyphenoxy)ethyl]butan-1-amine exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. For instance, its structural similarity to neurotransmitters allows it to interact with serotonin or dopamine receptors, potentially affecting mood and behavior.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-methoxyphenoxy)ethyl]-2-butanamine oxalate: A structurally similar compound with slight variations in the alkyl chain length.
4-((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Another compound with a methoxyphenyl group but different amine substitution.
Uniqueness
N-[2-(4-methoxyphenoxy)ethyl]butan-1-amine stands out due to its specific combination of the methoxyphenoxy group and butan-1-amine backbone, which imparts unique chemical properties and potential biological activities.
Properties
IUPAC Name |
N-[2-(4-methoxyphenoxy)ethyl]butan-1-amine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2.C2H2O4/c1-3-4-9-14-10-11-16-13-7-5-12(15-2)6-8-13;3-1(4)2(5)6/h5-8,14H,3-4,9-11H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFDJBDNYFRBTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCOC1=CC=C(C=C1)OC.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.